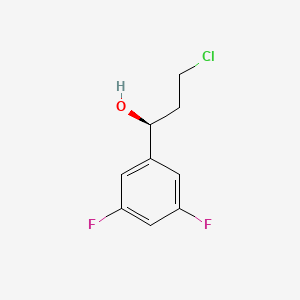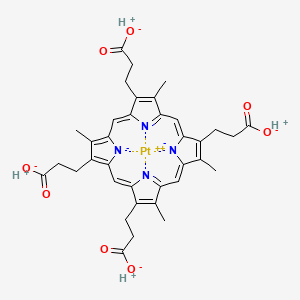
Pt(II) Coproporphyrin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pt(II) Coproporphyrin III: is a metalloporphyrin compound where platinum is coordinated to the coproporphyrin III ligand. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their ability to chelate metal ions, which imparts unique chemical and physical properties. This compound is particularly noted for its phosphorescent properties, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pt(II) Coproporphyrin III typically involves the reaction of coproporphyrin III with a platinum(II) salt. The process generally includes the following steps:
Preparation of Coproporphyrin III: Coproporphyrin III can be synthesized from uroporphyrinogen III through a series of decarboxylation reactions catalyzed by uroporphyrinogen decarboxylase.
Metalation: The coproporphyrin III is then reacted with a platinum(II) salt, such as platinum(II) chloride, in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Coproporphyrin III: Utilizing large-scale reactors for the decarboxylation of uroporphyrinogen III.
Metalation in Industrial Reactors: The metalation step is carried out in industrial reactors with controlled temperature and pressure to optimize yield and purity.
化学反応の分析
Types of Reactions: Pt(II) Coproporphyrin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions where the platinum center can exchange ligands with other donor molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligands like phosphines or amines can be used under mild conditions.
Major Products:
Oxidation Products: Higher oxidation state platinum complexes.
Reduction Products: Lower oxidation state platinum complexes.
Substitution Products: New platinum complexes with different ligands.
科学的研究の応用
Pt(II) Coproporphyrin III has a wide range of applications in scientific research:
作用機序
The mechanism by which Pt(II) Coproporphyrin III exerts its effects involves:
Phosphorescence: The compound exhibits phosphorescence due to the heavy atom effect of platinum, which enhances intersystem crossing and triplet state formation.
Oxygen Sensing: The phosphorescence is quenched by oxygen, making it an effective probe for measuring oxygen levels.
Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species that can induce cell death, making it useful in cancer treatment.
類似化合物との比較
Pt(II) Coproporphyrin I: Similar in structure but differs in the side chains attached to the porphyrin ring.
Pt(II) Protoporphyrin IX: Another platinum-porphyrin complex with different biological and chemical properties.
Uniqueness: Pt(II) Coproporphyrin III is unique due to its specific side chains and its high efficiency in phosphorescence and oxygen sensing applications .
特性
分子式 |
C36H36N4O8Pt |
|---|---|
分子量 |
847.8 g/mol |
IUPAC名 |
hydron;platinum(2+);3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8.Pt/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2 |
InChIキー |
MTPPQQVQGSBHBP-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


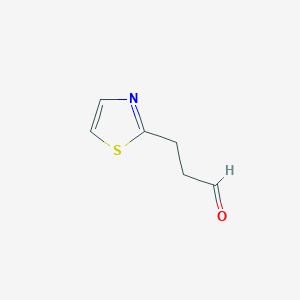

![5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12960741.png)
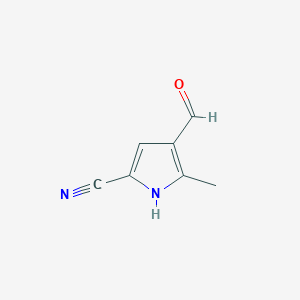

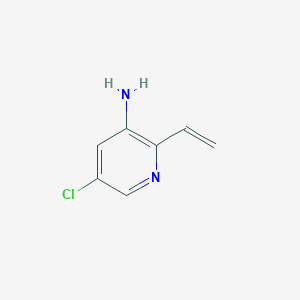
![6-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960767.png)
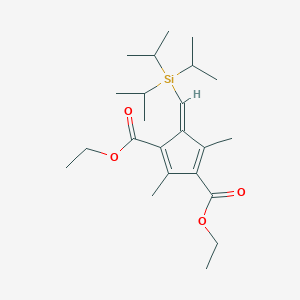

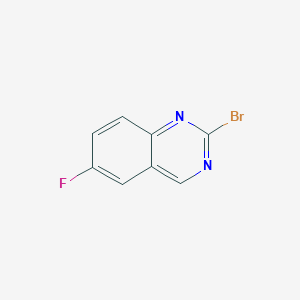

![(3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960782.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)
